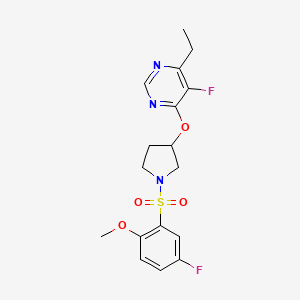
4-Ethyl-5-fluoro-6-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
カタログ番号:
B2892610
CAS番号:
2034469-64-0
分子量:
399.41
InChIキー:
HRDNUSZNKJZJIJ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is likely a pyrimidine derivative, given the presence of a pyrimidine ring in its structure. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine ring, followed by various substitutions to add the ethyl, fluoro, methoxyphenylsulfonyl, and pyrrolidinyl groups .Molecular Structure Analysis
The molecular structure would be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to determine the positions of the atoms and the lengths and angles of the chemical bonds .Chemical Reactions Analysis
This would involve studying how the compound reacts with other chemicals. This could be done through experimental studies or through computational chemistry simulations .Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .科学的研究の応用
Synthesis and Biological Activity
- A study highlighted the synthesis of novel chromone-pyrimidine coupled derivatives with potential antimicrobial activity. These compounds were synthesized using an environmentally friendly method and showed promising antifungal and antibacterial properties, underscoring the significance of pyrimidine derivatives in developing new antimicrobial agents (Tiwari et al., 2018).
Antiviral Applications
- Research on 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed their marked inhibitory activity against retrovirus replication in cell culture, indicating the potential of pyrimidine derivatives in antiviral therapy (Hocková et al., 2003).
Herbicidal Applications
- Another study focused on new fluoro intermediates for herbicidal sulfonylureas, showcasing the role of pyrimidine and triazine intermediates in the development of selective post-emergence herbicides, which points to the agricultural applications of such compounds (Hamprecht et al., 1999).
Synthesis and Modification for Drug Development
- A paper detailed the modification of specific pyridinyl-triazolo-pyridin compounds as PI3K inhibitors by replacing an acetamide group with alkylurea, highlighting the process of structural modification to enhance the therapeutic potential of pyrimidine-based compounds (Wang et al., 2015).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-ethyl-5-fluoro-6-[1-(5-fluoro-2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O4S/c1-3-13-16(19)17(21-10-20-13)26-12-6-7-22(9-12)27(23,24)15-8-11(18)4-5-14(15)25-2/h4-5,8,10,12H,3,6-7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDNUSZNKJZJIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
5-Bromo-8-(difluoromethyl)-3,4-dihydro-2H-chromene
Cat. No.: B2892528
CAS No.: 2248283-85-2
N-(4-fluorophenyl)-2-((4-(4-fluorophenyl)-5-((2-phenoxy...
Cat. No.: B2892530
CAS No.: 394214-79-0
N-(4-methylpyridin-2-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-di...
Cat. No.: B2892531
CAS No.: 899741-63-0
2-Bromo-3-fluoro-6-methoxybenzaldehyde
Cat. No.: B2892533
CAS No.: 1780200-30-7
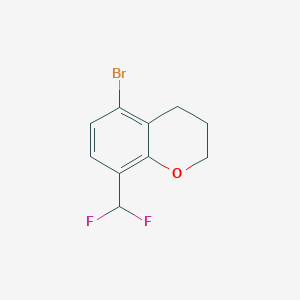
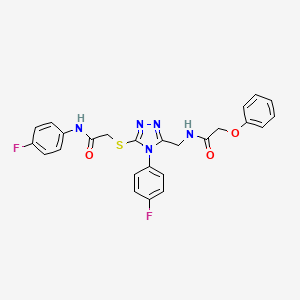
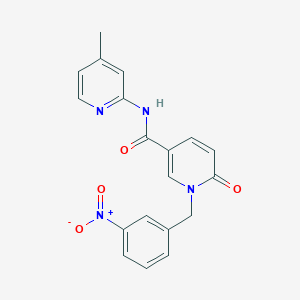

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)pivalamide](/img/structure/B2892535.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride](/img/structure/B2892539.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2892540.png)
![3-allyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2892542.png)
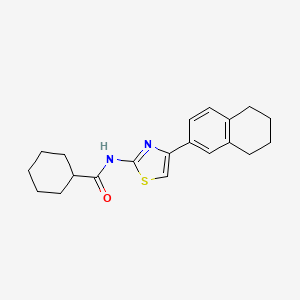
![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2892544.png)

![N-(4-chlorophenyl)-2-{5-oxo-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2892546.png)

